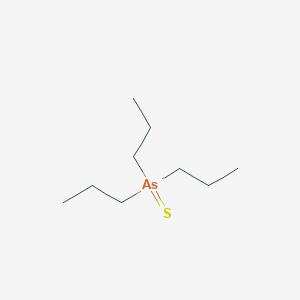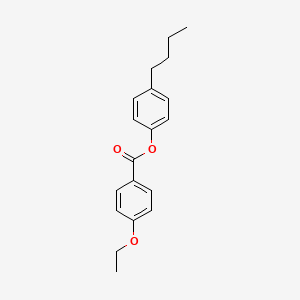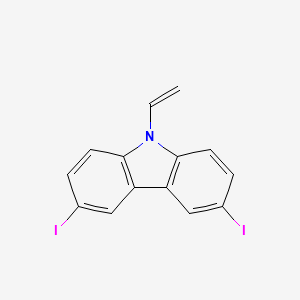
9-ethenyl-3,6-diiodo-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-ethenyl-3,6-diiodo-9H-carbazole is a derivative of carbazole, a heterocyclic aromatic compound. Carbazole derivatives are known for their interesting photoconductive and optical properties, making them valuable in various industrial applications, particularly in electronics and photonics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-ethenyl-3,6-diiodo-9H-carbazole typically involves the iodination of carbazole derivatives. One common method involves the reaction of 9H-carbazole with iodine and potassium iodide in the presence of an oxidizing agent like potassium iodate. The reaction is carried out in acetic acid and water at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
9-ethenyl-3,6-diiodo-9H-carbazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms at positions 3 and 6 can be substituted with other functional groups.
Oxidation and Reduction: The compound can participate in redox reactions, altering its electronic properties.
Polymerization: The ethenyl group allows for polymerization reactions, forming polymers with unique properties.
Common Reagents and Conditions
Substitution: Reagents like organometallic compounds (e.g., Grignard reagents) can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized carbazole derivatives, while polymerization can produce conductive polymers.
Applications De Recherche Scientifique
9-ethenyl-3,6-diiodo-9H-carbazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules and polymers.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs), sensors, and other electronic devices
Mécanisme D'action
The mechanism of action of 9-ethenyl-3,6-diiodo-9H-carbazole involves its ability to interact with various molecular targets and pathways. For instance, in OLEDs, it can serve as a source of electrons to create exciplexes, which function as either an emitting layer or a host material. Its photoconductive properties are attributed to the presence of iodine atoms, which enhance its ability to absorb and emit light.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,6-diiodo-9-ethyl-9H-carbazole
- 9-benzyl-3,6-diiodo-9H-carbazole
- 3,3’-bi-9H-carbazole, 6,6’-diiodo-9,9’-diphenyl-
Uniqueness
9-ethenyl-3,6-diiodo-9H-carbazole is unique due to the presence of the ethenyl group, which allows for polymerization and the formation of conductive polymers. This distinguishes it from other carbazole derivatives that may not have the same polymerization capabilities .
Propriétés
Numéro CAS |
50698-52-7 |
|---|---|
Formule moléculaire |
C14H9I2N |
Poids moléculaire |
445.04 g/mol |
Nom IUPAC |
9-ethenyl-3,6-diiodocarbazole |
InChI |
InChI=1S/C14H9I2N/c1-2-17-13-5-3-9(15)7-11(13)12-8-10(16)4-6-14(12)17/h2-8H,1H2 |
Clé InChI |
XLEJWTBBULNGEY-UHFFFAOYSA-N |
SMILES canonique |
C=CN1C2=C(C=C(C=C2)I)C3=C1C=CC(=C3)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2Z)-2-[(2,6-dichlorophenyl)methylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one](/img/structure/B14661326.png)
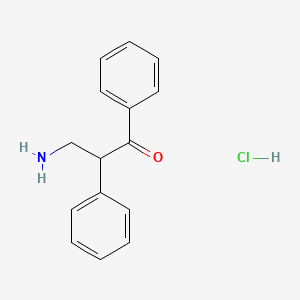
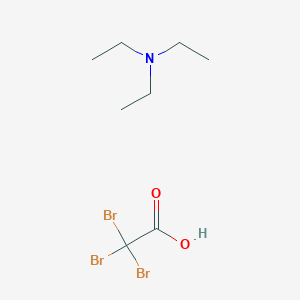
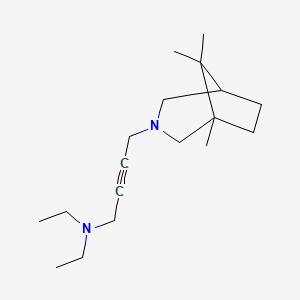
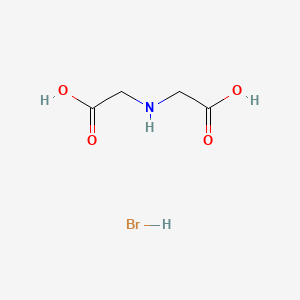
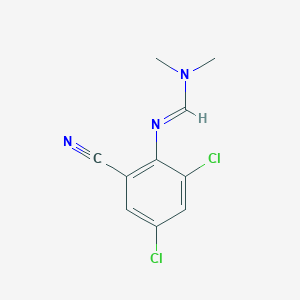
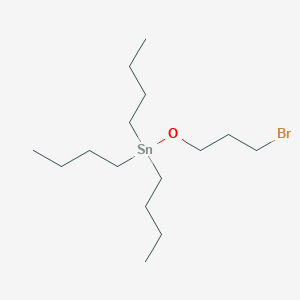
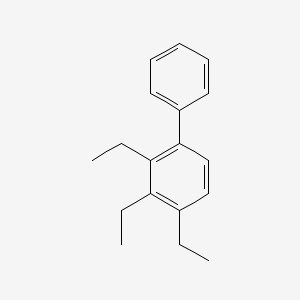
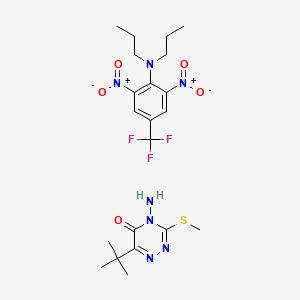

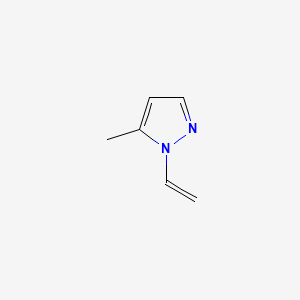
![7,7-Dimethylbicyclo[4.1.1]octan-3-one](/img/structure/B14661416.png)
